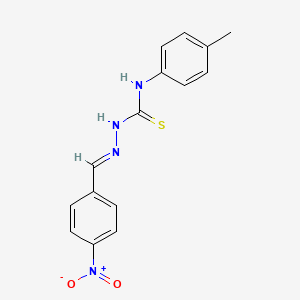
4-(1,3-benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(1,3-benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide belongs to a class of sulfonamide derivatives, known for their varied chemical and biological activities. These compounds, including benzoxazole and sulfonamide moieties, are of significant interest due to their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
Sulfonamide-derived compounds and their transition metal complexes, including those related to the core structure of interest, are synthesized through various methods. Typically, these involve the reaction of appropriate sulfonamides with transition metals, yielding complexes characterized by physical (magnetic susceptibility and conductivity measurements), spectral (IR, 1H and 13C NMR, electronic, mass spectrometry), and analytical (CHN analysis) data. The structures of these compounds, including ligands and metal complexes, are often confirmed using X-ray diffraction methods, indicating sophisticated geometries such as octahedral for metal complexes (Chohan & Shad, 2011).
Molecular Structure Analysis
Molecular structure analyses, including X-ray structural characterization and NBO (Natural Bond Orbital) and HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) analysis using DFT (Density Functional Theory), are critical for understanding the electronic and geometric properties of sulfonamide derivatives. These studies reveal the molecule's stability, charge distribution, and potential reactivity patterns (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamide derivatives participate in various chemical reactions, contributing to their broad spectrum of biological activities. For example, iodine-catalyzed three-component one-pot synthesis approaches have been developed for novel derivatives, showcasing the versatility of sulfonamide compounds in synthesizing biologically active molecules (Li et al., 2014).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystalline structures, are influenced by their molecular architecture. X-ray diffraction methods provide insights into the crystalline structure, revealing intermolecular interactions that govern the physical properties of these compounds.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and electronic characteristics, are analyzed through spectroscopic methods (IR, NMR) and theoretical calculations (DFT). These analyses help in understanding the electron density, molecular orbitals, and potential sites for chemical reactions, critical for designing molecules with desired chemical properties (K. Sarojini, H. Krishnan, C. C. Kanakam, & S. Muthu, 2012).
Propiedades
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N,N-dimethylpiperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-15(2)21(18,19)17-9-7-16(8-10-17)13-14-11-5-3-4-6-12(11)20-13/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZLATVJYWFPRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5603419.png)
![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)

![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)

![N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5603455.png)
![2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5603475.png)
![2-(4-isopropylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5603481.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5603489.png)
![1-[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5603497.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5603503.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B5603506.png)